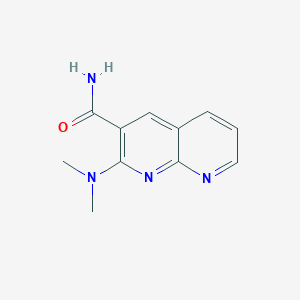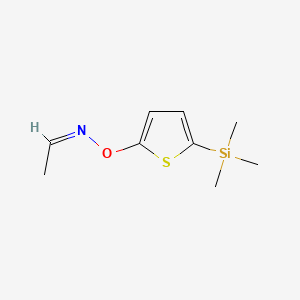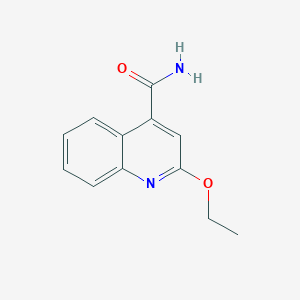
Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as isoquinoline derivatives.
Esterification: The carboxylate group is introduced via esterification reactions, often using ethyl alcohol and appropriate catalysts.
Cyclization: The formation of the dihydroisoquinoline ring is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and platinum oxide (PtO2) are common catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinolines, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxamide: Contains a carboxamide group instead of an ester.
Uniqueness
Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid and carboxamide analogs. This uniqueness makes it a valuable compound for targeted applications in various scientific fields.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
ethyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 |
Clave InChI |
XQCWZUSJSZSEPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC2=C(C1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11887167.png)


![Methyl 3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B11887175.png)
![3-Methylsulfanyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887180.png)


![3-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-7-amine](/img/structure/B11887185.png)






